molecular formula C28H39ClN7O17P3S B050713 4-Chlorobenzoyl-CoA CAS No. 117380-98-0

4-Chlorobenzoyl-CoA

Cat. No. B050713
M. Wt: 906.1 g/mol
InChI Key: DEPSOKCZMQPCBI-TYHXJLICSA-N
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Description

4-Chlorobenzoyl-CoA (4-CBA-CoA) is a derivative of Coenzyme A (CoA) that plays a crucial role in the metabolism of xenobiotics, including pharmaceuticals, herbicides, and industrial chemicals. It is an important intermediate in the degradation of chlorobenzoates, which are widely used as disinfectants and preservatives in various industries.

Scientific Research Applications

1. Structural and Catalytic Properties

4-Chlorobenzoyl-CoA ligase (CBAL) plays a pivotal role in the degradation pathway of 4-chlorobenzoate, particularly in PCB-degrading bacteria. Structural studies revealed that the enzyme undergoes significant domain rotation to catalyze the adenylation and thioester-forming reactions, a characteristic shared among adenylate-forming enzymes. Specifically, the CBAL enzyme from Alcaligenes sp. AL3007 demonstrated a conformation conducive for catalysis in both the unliganded state and when bound to 4-chlorobenzoate, suggesting coenzyme A binding stabilizes the alternate conformation for the 4-CBA-CoA thioester-forming reaction (Gulick et al., 2004).

2. Enzymatic Activity and Specificity

The enzymatic activity and specificity of 4-Chlorobenzoate:CoA ligase have been investigated, revealing its dependency on Mg2+-ATP and CoA for catalysis. The enzyme exhibits broad specificity towards other halobenzoates, with 4-chlorobenzoate being the best substrate. Notably, the ligase and the subsequent enzyme in the pathway, 4-chlorobenzoyl CoA dehalogenase, have been characterized, providing insights into their structural, kinetic, and temperature-dependent properties (Zhou et al., 2004).

3. Reaction Mechanism Insights

Studies utilizing QM/MM approaches have shed light on the enzyme-catalyzed dechlorination mechanism of 4-chlorobenzoyl-CoA to 4-hydroxybenzoyl-CoA. These insights include the identification of a Meisenheimer intermediate, charge redistribution, and structural changes in the substrate during the reaction. Importantly, the reaction rate was found to be limited by the formation of the Meisenheimer complex rather than its decomposition, a finding supported by kinetic modeling consistent with experimental data (Xu et al., 2004).

4. Active Site Interactions and Dynamics

The role of active site interactions in catalysis has been extensively studied. For instance, the hydrolytic dehalogenation of 4-chlorobenzoyl-CoA by 4-CBA-CoA dehalogenase involves a multistep mechanism where Asp145 plays a critical role. This research emphasizes the significance of hydrogen bond interactions and binding interactions between the enzyme and the substrate CoA moiety, which collectively contribute to the stabilization of the transition state and significantly enhance catalytic efficiency (Luo et al., 2001). Additionally, molecular dynamics studies have elucidated the differences in active-site dynamics between the wild-type and mutant enzymes of 4-chlorobenzoyl-CoA dehalogenase, providing insights into the conformational changes required for catalytic activity (Lau & Bruice, 2001).

properties

CAS RN

117380-98-0

Product Name

4-Chlorobenzoyl-CoA

Molecular Formula

C28H39ClN7O17P3S

Molecular Weight

906.1 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 4-chlorobenzenecarbothioate

InChI

InChI=1S/C28H39ClN7O17P3S/c1-28(2,22(39)25(40)32-8-7-18(37)31-9-10-57-27(41)15-3-5-16(29)6-4-15)12-50-56(47,48)53-55(45,46)49-11-17-21(52-54(42,43)44)20(38)26(51-17)36-14-35-19-23(30)33-13-34-24(19)36/h3-6,13-14,17,20-22,26,38-39H,7-12H2,1-2H3,(H,31,37)(H,32,40)(H,45,46)(H,47,48)(H2,30,33,34)(H2,42,43,44)/t17-,20-,21-,22+,26-/m1/s1

InChI Key

DEPSOKCZMQPCBI-TYHXJLICSA-N

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4=CC=C(C=C4)Cl)O

SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CC=C(C=C4)Cl)O

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CC=C(C=C4)Cl)O

synonyms

4-CBA-CoA
4-chlorobenzoyl CoA
4-chlorobenzoyl coenzyme A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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